(4-Methylmorpholin-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylmorpholin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKGAFHSAMMJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439155 | |
| Record name | (4-methylmorpholin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68431-71-0 | |
| Record name | (4-methylmorpholin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methylmorpholin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of (4-Methylmorpholin-3-yl)methanamine Enantiomers
The presence of stereocenters at the C3 and C4 positions of the morpholine (B109124) ring necessitates precise control over the stereochemical outcome of the synthesis. Methodologies for achieving high enantiomeric and diastereomeric purity can be broadly categorized into asymmetric synthesis, resolution of racemic mixtures, and diastereoselective approaches.
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule from achiral or prochiral starting materials. nih.gov This is often achieved using chiral catalysts or auxiliaries. For a target like this compound, several catalytic strategies applicable to the synthesis of substituted morpholines could be employed.
One prominent strategy involves the asymmetric hydrogenation of a dehydromorpholine precursor. Transition-metal catalysts, particularly those based on rhodium complexed with chiral bisphosphine ligands (e.g., SKP), have proven highly effective in the hydrogenation of 2-substituted dehydromorpholines, affording the corresponding chiral morpholines in high yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.orgsemanticscholar.org A similar approach could be envisioned for a 3-substituted dehydromorpholine precursor, where the chiral catalyst would control the facial selectivity of the hydrogen addition to the C=C double bond.
Another powerful approach is the tandem hydroamination and asymmetric transfer hydrogenation of ether-containing aminoalkyne substrates. nih.gov This one-pot reaction first utilizes a titanium catalyst for a cyclizing hydroamination to form a cyclic imine, which is then reduced in situ by a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst [RuCl(Ts-DPEN)(p-cymene)]. nih.gov This method has been successfully applied to generate 3-substituted morpholines with enantiomeric excesses often exceeding 95%. nih.gov
Organocatalysis also offers viable routes. For instance, the enantioselective chlorocycloetherification of specific alkenol substrates using cinchona alkaloid-derived catalysts can furnish chiral morpholines containing a quaternary stereocenter. rsc.org While the target molecule does not have a quaternary center, the principles of organocatalytic cyclization could be adapted for its synthesis.
Table 1: Illustrative Chiral Catalysts for Asymmetric Synthesis of Morpholine Scaffolds
| Catalyst Type | Chiral Ligand/Catalyst | Target Reaction | Potential Precursor for Target Compound | Typical Enantioselectivity |
|---|---|---|---|---|
| Rhodium Complex | (R,R,S,S)-DuanPhos | Asymmetric Hydrogenation | 3-(Aminomethyl)-4-methyl-5,6-dihydro-4H-1,4-oxazine | >95% ee |
| Ruthenium Complex | RuCl(S,S)-Ts-DPEN | Asymmetric Transfer Hydrogenation | N-Methyl-N-(prop-2-yn-1-yl)ethanamine derivative | >95% ee |
When a synthetic route produces a racemic or diastereomeric mixture of this compound, resolution techniques are required to separate the desired stereoisomer.
Classical Resolution: This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid (e.g., tartaric acid, mandelic acid), to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.
Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for resolving racemates. Enzymes, particularly lipases like Candida rugosa lipase, can selectively catalyze a reaction on one enantiomer of the racemic mixture. mdpi.com For example, the primary amine of racemic this compound could be subjected to enzymatic acylation. The enzyme would preferentially acylate one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of acylated and unreacted amine can then be separated using standard chromatographic or extraction techniques. This method can provide products with very high enantiomeric purity. mdpi.comresearchgate.net
Chromatographic Resolution: Chiral chromatography is a direct method for separating enantiomers. Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), the enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and enabling their separation.
Diastereoselective synthesis involves controlling the relative stereochemistry during the formation of multiple stereocenters. For this compound, this would mean controlling the relative orientation of the methyl group at N4 and the aminomethyl group at C3.
A powerful strategy for constructing substituted morpholines is the palladium-catalyzed carboamination of O-allyl ethanolamine derivatives. nih.govnih.gov Starting from an enantiopure amino alcohol, this method allows for the stereocontrolled synthesis of cis-disubstituted morpholines. By carefully selecting the starting materials, a precursor with the desired relative stereochemistry for the C3 and N4 substituents could be assembled.
Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another advanced method that provides highly substituted morpholines with excellent diastereoselectivity (often >99:1 dr). rsc.org This atom-economic pathway could be adapted to create a morpholine ring with the required substitution pattern and stereochemistry.
Intramolecular conjugate additions, such as the oxa-Michael reaction, can also be employed to form the morpholine ring. nih.gov Starting with a chiral amino alcohol, a Michael acceptor can be installed on the nitrogen atom. Subsequent base-mediated cyclization can lead to the formation of substituted morpholines, with the diastereomeric ratio being influenced by reaction conditions like temperature. nih.gov
Functionalization and Derivatization Reactions at the Primary Amine Moiety
The primary aminomethyl group at the C3 position is a key functional handle for derivatization, enabling the synthesis of a wide array of analogues for various applications, including the construction of peptide mimetics and targeted drug conjugates.
The formation of an amide bond is one of the most fundamental transformations of a primary amine. This can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides.
Direct Amidation: Direct condensation of the primary amine with a carboxylic acid is an atom-economical but often challenging reaction requiring harsh conditions. However, catalytic methods have been developed to facilitate this transformation under milder conditions. Catalysts such as those based on boronic acids or ruthenium complexes can promote direct amidation. organic-chemistry.orgrsc.org
Peptide Coupling: For more sensitive substrates or in the context of peptide synthesis, a wide range of coupling reagents are used to activate the carboxylic acid component, facilitating its reaction with the amine. iris-biotech.de These reagents convert the carboxylic acid into a highly reactive intermediate (e.g., an active ester) that readily undergoes nucleophilic attack by the primary amine of this compound. The choice of reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization if the carboxylic acid is chiral. bachem.com
Table 2: Common Peptide Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, widely used in solution phase; produces insoluble DCU byproduct. peptidescientific.com |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea byproduct, suitable for aqueous reactions. bachem.com |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High reactivity, good for sterically hindered couplings. sigmaaldrich.com |
| Aminium/Uronium Salts | (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | Very high reactivity, low racemization when used with bases like DIPEA or NMM. peptidescientific.comsigmaaldrich.com |
The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) with coupling reagents is standard practice to suppress racemization and improve coupling efficiency. researchgate.net
The primary amine can be converted into secondary or tertiary amines through alkylation reactions.
Direct Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base can introduce alkyl groups onto the nitrogen atom. However, this method is often difficult to control and can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination (also known as reductive alkylation). masterorganicchemistry.comnih.gov This one-pot procedure involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. rsc.orgjove.com
The key to this process is the use of a mild reducing agent that selectively reduces the protonated imine intermediate over the starting carbonyl compound. chemistrysteps.com Common reagents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This method is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern synthetic chemistry for amine elaboration. For example, reacting this compound with acetone in the presence of NaBH(OAc)₃ would yield the N-isopropyl derivative.
Table 3: Illustrative Conditions for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Product Type |
|---|---|---|---|
| Formaldehyde | Sodium triacetoxyborohydride | Dichloroethane (DCE) | N,N-dimethyl derivative |
| Benzaldehyde | Sodium cyanoborohydride | Methanol (MeOH) | N-benzyl derivative |
| Cyclohexanone | Sodium triacetoxyborohydride | Tetrahydrofuran (THF) | N-cyclohexyl derivative |
Acylation and Sulfonylation for Structural Diversification
The primary aminomethyl group of this compound serves as a versatile handle for structural elaboration through acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.
Acylation: The reaction of the primary amine with acylating agents, such as acyl chlorides or anhydrides, proceeds readily to form the corresponding N-substituted amides. This reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the hydrogen chloride byproduct. libretexts.orgchemguide.co.uk The nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent is a high-yielding and predictable transformation. chemguide.co.ukyoutube.com This allows for the introduction of a wide array of acyl groups, ranging from simple alkyl and aryl moieties to more complex heterocyclic systems, thereby enabling extensive structure-activity relationship (SAR) studies.
Sulfonylation: Similarly, the primary amine can be converted into a sulfonamide through reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. noaa.gov Sulfonamides are key functional groups in a multitude of therapeutic agents due to their ability to act as hydrogen bond donors and acceptors, and their chemical stability. The resulting sulfonamide derivatives of this compound would exhibit altered polarity, solubility, and electronic properties compared to the parent amine.
| Compound Name | Structure | Role |
| This compound | CN1C@HOCC1 | Starting Material |
| Acyl Chloride | R-C(=O)Cl | Reagent |
| N-((4-Methylmorpholin-3-yl)methyl)acetamide | CC(=O)NC[C@H]1OCCOC1N | Potential Product |
| Sulfonyl Chloride | R-S(=O)₂Cl | Reagent |
| N-((4-Methylmorpholin-3-yl)methyl)methanesulfonamide | CS(=O)(=O)NC[C@H]1OCCOC1N | Potential Product |
Formation of Cyclic Derivatives (e.g., Imidazoles, Triazoles)
The primary amine of this compound is a key functional group for the construction of more complex heterocyclic systems, such as imidazoles and triazoles. These ring systems are prevalent in pharmacologically active molecules.
Imidazole Synthesis: The formation of an imidazole ring can be achieved through various multi-component reactions. For instance, in a modification of the Debus-Radziszewski imidazole synthesis, this compound could serve as the amine component, reacting with a 1,2-dicarbonyl compound (e.g., glyoxal) and an aldehyde. wikipedia.org Other synthetic routes involve the reaction of the primary amine with α-haloketones followed by cyclization with a source of ammonia or another amine. rsc.orgorganic-chemistry.org These methods would lead to the formation of N-substituted imidazoles where the substituent is the (4-methylmorpholin-3-yl)methyl group. researchgate.netyoutube.com
Triazole Synthesis: The synthesis of 1,2,3- or 1,2,4-triazoles from a primary amine is also a well-established transformation. For the formation of 1,2,4-triazoles, one potential pathway involves the reaction of the primary amine with other reagents to build the heterocyclic core. beilstein-journals.orgfrontiersin.org The synthesis of 1,2,3-triazoles often involves cycloaddition reactions. While the primary amine itself is not directly used in the classic azide-alkyne cycloaddition, it can be readily converted to an azide, which can then undergo reaction with an alkyne to form the 1,2,3-triazole ring. organic-chemistry.orgscienceopen.com This provides a reliable method for linking the morpholine scaffold to other molecular fragments. nih.gov
| Compound Name | Structure | Role |
| This compound | CN1C@HOCC1 | Starting Material |
| 1-((4-Methylmorpholin-3-yl)methyl)-1H-imidazole | CN1C@HOCC1 | Potential Product |
| 1-((4-Methylmorpholin-3-yl)methyl)-1H-1,2,3-triazole | CN1C@HOCC1 | Potential Product |
| 4-((4-Methylmorpholin-3-yl)methyl)-4H-1,2,4-triazole | CN1C@HOCC1 | Potential Product |
Modifications of the Morpholine Ring System
Substituent Introduction via Directed Lithiation or Halogenation
Directed Lithiation: The introduction of substituents directly onto the morpholine ring can be achieved through directed ortho metalation (DoM). wikipedia.org In this strategy, a heteroatom-containing group on a ring directs the deprotonation by a strong base, typically an organolithium reagent, to an adjacent position. baranlab.orgorganic-chemistry.org For this compound, both the tertiary amine nitrogen and the ether oxygen of the morpholine ring can act as directing metalation groups (DMGs). uwindsor.caharvard.edu The regioselectivity of the lithiation would be influenced by the coordination of the organolithium reagent to these heteroatoms. The protons at the C-2 and C-5 positions are potential sites for deprotonation. Subsequent reaction of the resulting lithiated intermediate with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) would install a new substituent on the morpholine core.
Halogenation: Direct halogenation of the morpholine ring can also be a method for introducing functionality. However, achieving high regioselectivity can be challenging. Reactions with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) could potentially lead to halogenation at the positions alpha to the ring nitrogen or oxygen, but mixtures of products are possible.
Dehydrogenative Coupling Reactions Involving the Morpholine Core
Cross-dehydrogenative coupling (CDC) is a powerful strategy for forming C-C or C-heteroatom bonds by the formal removal of a hydrogen molecule from two C-H bonds. acs.org This approach avoids the need for pre-functionalization of the substrates. The C-H bonds on the morpholine ring of this compound, particularly those adjacent to the nitrogen and oxygen atoms (C-2, C-3, and C-5), are potential sites for activation in CDC reactions. acs.org Catalyzed by transition metals, these positions could be coupled with a variety of partners, including other C-H bonds or nucleophiles, to introduce new substituents directly onto the morpholine scaffold. rsc.org This methodology offers an atom-economical route to complex morpholine derivatives. mdpi.com
Ring Expansion and Contraction Methodologies
While less common for a stable six-membered heterocycle like morpholine, ring expansion and contraction methodologies represent potential, albeit challenging, pathways for profound structural modification. These reactions typically proceed through intermediates that can undergo skeletal rearrangements. For instance, a deconstructive functionalization approach involving C-C bond cleavage could transform the morpholine ring into a different heterocyclic or acyclic system. nih.gov Such transformations often require specific functionalities to be present on the ring to facilitate the desired rearrangement and are generally of more theoretical than practical interest for a simple substituted morpholine without further activation.
Process Development and Scalable Synthesis Optimization
Development of Efficient and Environmentally Benign Synthetic Routes
Recent advancements focus on creating more atom-economical and redox-neutral pathways. One promising green methodology involves a two-step protocol using ethylene sulfate and a suitable base like potassium tert-butoxide (tBuOK). chemrxiv.org This approach eliminates an entire synthetic step and avoids the use of metal hydride reducing agents. chemrxiv.org The key to this method is the selective monoalkylation of a primary amine with ethylene sulfate, followed by an intramolecular cyclization. chemrxiv.org This process is not only higher yielding but also utilizes inexpensive and more environmentally friendly reagents. chemrxiv.org
Another green approach in amine synthesis involves the use of dimethyl carbonate (DMC) as a methylating agent, which serves as a non-toxic alternative to methyl halides or dimethyl sulfate. asianpubs.org For the N-methylation step to form the 4-methylmorpholine structure, DMC presents a sustainable option. asianpubs.org Furthermore, the choice of solvent is critical for developing environmentally benign processes. Solvents like 2-methyltetrahydrofuran (2-MeTHF) are being promoted as eco-friendly alternatives to traditional solvents like tetrahydrofuran (THF), offering advantages in certain reactions. nih.gov Catalytic methods, including the use of Cp*Ir catalysts for the N-heterocyclization of primary amines with diols, also represent an advantageous approach by utilizing readily available starting materials. rsc.org
| Parameter | Traditional Route (Chloroacetyl Chloride) | Green Route (Ethylene Sulfate) |
|---|---|---|
| Number of Steps | 3 (Amide formation, cyclization, reduction) | 2 (Alkylation, cyclization) |
| Key Reagents | Chloroacetyl chloride, Boron/Aluminum hydrides | Ethylene sulfate, tBuOK |
| Redox Economy | Not redox-neutral (requires reduction) | Redox-neutral |
| Environmental Impact | Higher waste generation, use of hazardous hydrides | Reduced waste, avoids hazardous reducing agents |
| Safety Concerns | Use of highly reactive and corrosive reagents | Utilizes less hazardous materials |
Continuous Flow Chemistry Approaches for Large-Scale Production
For the large-scale synthesis of chemical intermediates, continuous flow chemistry offers significant advantages over traditional batch processing. springernature.com Flow chemistry systems provide superior control over reaction parameters, enhanced safety, and straightforward scalability. uc.ptmdpi.com The inherent characteristics of flow reactors, such as high surface-area-to-volume ratios, lead to highly efficient heat and mass transfer. uc.pt This is particularly crucial for managing exothermic reactions that can be difficult to control in large batch reactors.
In the context of synthesizing this compound, a multi-step synthesis can be "telescoped" into a single, continuous process. nih.gov This involves connecting multiple reactor coils or modules in sequence, where the output from one reaction step feeds directly into the next, often eliminating the need for intermediate workup and purification. nih.govmdpi.com This approach reduces manual handling, minimizes solvent usage, and can significantly shorten production times. mdpi.com
Key steps in the synthesis, such as cyclization, N-methylation, and amination, can be optimized independently by controlling the residence time, temperature, and pressure in different segments of the flow system. mdpi.com For example, a cryogenic reactor module could be used for a lithiation step, followed by a heated reactor for a subsequent cross-coupling or cyclization reaction. nih.gov The use of packed-bed reactors containing immobilized catalysts or reagents can further simplify the process by allowing for easy separation of the product stream from the catalyst, enhancing catalyst reusability and product purity. mdpi.com This modularity and precise control make continuous flow an ideal technology for the safe, efficient, and scalable production of complex molecules. springernature.com
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Complex; requires larger reactors and poses safety risks | Simpler; achieved by running the system for longer durations |
| Heat Transfer | Limited by reactor surface area, potential for hot spots | Excellent due to high surface-area-to-volume ratio |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes at any given time |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over residence time, temperature, and pressure |
| "Telescoping" Reactions | Requires intermediate isolation and purification | Multiple steps can be integrated into a single continuous process |
Impurity Profiling and Control in Bulk Synthesis
Impurity profiling is a critical component of bulk chemical synthesis, ensuring the quality, consistency, and safety of the final product. The process involves the identification, structural elucidation, and quantification of all organic impurities present in the synthesized material. nih.gov For a compound like this compound, impurities can arise from various sources, including starting materials, reagents, intermediate products, side reactions, and degradation of the final compound.
The first step in impurity profiling is the detection and separation of impurities, typically using high-performance liquid chromatography (HPLC) or gas chromatography (GC). Once separated, structural identification is performed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for the precise determination of the chemical structure of each impurity.
Understanding the origin of each impurity is essential for implementing effective control strategies. nih.gov For example, an impurity might be a diastereomer formed during a cyclization step, a byproduct from an over-alkylation reaction, or an unreacted intermediate. Once the source is known, reaction conditions can be optimized to minimize the formation of these unwanted substances. This could involve adjusting the temperature, changing the stoichiometry of reagents, or selecting a more selective catalyst. The development of a robust purification process, such as recrystallization or column chromatography, is the final step in ensuring that all identified impurities are reduced to acceptable levels in the final bulk product.
| Potential Impurity | Possible Origin | Analytical Detection Method | Control Strategy |
|---|---|---|---|
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS | Optimize reaction time, temperature, and stoichiometry |
| Diastereomers | Non-stereoselective cyclization | Chiral HPLC, NMR | Use of stereoselective catalysts or chiral resolution |
| Over-methylated byproducts | Non-selective N-methylation | LC-MS, NMR | Precise control of methylating agent stoichiometry |
| Ring-opened byproducts | Degradation during workup or purification | HPLC, LC-MS | Control pH and temperature during purification steps |
| Solvent Adducts | Reaction with solvent molecules | GC-MS, NMR | Select more inert solvents; optimize purification |
Medicinal Chemistry and Biological Activity Studies
Pharmacological Screening and Target Identification
Systematic screening of (4-Methylmorpholin-3-yl)methanamine for its own biological effects is not documented in the reviewed sources. The compound is frequently cited in patents and chemical synthesis papers as a starting material. google.comepo.orggoogle.comgoogle.com
Assessment of Anti-Proliferative Activities in Cancer Cell Lines
There is no available data from studies assessing the anti-proliferative effects of this compound on cancer cell lines. Patent literature describes derivatives of this compound which are designed as potential anti-cancer agents, such as TEAD inhibitors and bromodomain inhibitors, but the activity of the parent compound has not been reported. google.comepo.org
Evaluation of Antimicrobial Efficacy Against Pathogenic Microorganisms
No studies were identified that evaluated the antimicrobial efficacy of this compound against pathogenic microorganisms.
Investigation of Central Nervous System (CNS) Modulatory Effects
Direct investigation into the CNS modulatory effects of this compound is absent from the available literature. However, it has been used in the synthesis of ligands targeting CNS receptors. For instance, it served as a precursor for a carbamate (B1207046) derivative that was tested as a selective antagonist for muscarinic acetylcholine (B1216132) receptors (M1-M5), which are significant targets in the CNS for pathologies like Alzheimer's disease and schizophrenia. mdpi.comnih.gov The biological evaluation was performed on the final synthesized compound, not on this compound itself. mdpi.comnih.gov
Exploration of Immunomodulatory Properties
There is no direct evidence or research exploring the immunomodulatory properties of this compound. Patents indicate that derivatives have been synthesized for potential use in treating autoimmune and inflammatory diseases, but this does not provide information on the activity of the precursor compound. epo.orggoogle.com
Mechanistic Studies of Biological Action
Receptor Binding Affinity and Selectivity Profiling
No data exists on the receptor binding affinity and selectivity profile for this compound. A study that used this amine to create a more complex molecule, bis(4-fluorophenyl)methyl ((4-methylmorpholin-3-yl)methyl)carbamate, did perform extensive receptor binding assays on the final product against human muscarinic acetylcholine receptor subtypes (hM₁-hM₅). mdpi.comnih.gov However, these results are characteristic of the synthesized derivative and cannot be attributed to the parent amine.
Enzyme Inhibition Kinetics and Mechanism-of-Action Elucidation
While specific enzyme inhibition kinetic studies for this compound are not extensively documented in publicly available literature, the broader class of morpholine-containing compounds has been identified as inhibitors of various enzymes, offering insights into potential mechanisms. google.comgoogle.com The nature of enzyme inhibition by a molecule like this compound can be competitive, non-competitive, uncompetitive, or mixed, depending on how it interacts with the enzyme and its substrate.
Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).
Non-competitive Inhibition: A non-competitive inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, Vmax is lowered, but Km remains unchanged.
Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, also at an allosteric site. This type of inhibition leads to a decrease in both Vmax and Km.
Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax, but to different extents.
The this compound scaffold has been incorporated into molecules designed as inhibitors for various enzymes, including ferroportin and TEAD. google.comrsc.org The elucidation of the precise mechanism of action for these derivative compounds would involve detailed kinetic analyses, such as generating Michaelis-Menten and Lineweaver-Burk plots in the presence and absence of the inhibitor to determine its effect on Km and Vmax.
Table 1: Theoretical Enzyme Inhibition Kinetic Parameters This table presents a hypothetical scenario of how this compound or its derivatives might affect enzyme kinetics based on different inhibition models.
| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binding Site |
| Competitive | Unchanged | Increased | Active Site |
| Non-competitive | Decreased | Unchanged | Allosteric Site (Enzyme) |
| Uncompetitive | Decreased | Decreased | Allosteric Site (ES Complex) |
| Mixed | Decreased | Varies | Allosteric Site (Enzyme & ES Complex) |
Cellular Uptake and Intracellular Distribution Assays
The ability of a drug candidate to cross cell membranes and reach its intracellular target is paramount to its therapeutic efficacy. Cellular uptake and intracellular distribution assays are therefore critical in the evaluation of compounds like this compound and its derivatives. The morpholine (B109124) moiety is known to influence the physicochemical properties of a molecule, such as its lipophilicity and basicity, which in turn affect its cellular permeability.
Studies on other morpholine-containing compounds have revealed various uptake mechanisms. Neutral phosphorodiamidate morpholino oligomers, for instance, are taken up by cells via a specific, saturable, and energy-dependent process, suggesting a receptor-mediated mechanism in uptake-permissive cells. mdpi.com The uptake of other small molecules can occur through passive diffusion, facilitated diffusion, or active transport.
To investigate the cellular uptake of this compound, researchers would typically employ methods such as:
Radiolabeling: Synthesizing a radiolabeled version of the compound and measuring its accumulation inside cells over time.
Fluorescence Microscopy: Conjugating a fluorescent tag to the molecule to visualize its entry and localization within cellular compartments like the cytoplasm, nucleus, or lysosomes.
Mass Spectrometry-based Assays: Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound.
The intracellular distribution provides clues about the compound's potential targets and mechanism of action. For example, accumulation in the nucleus might suggest an interaction with DNA or nuclear proteins.
Investigation of Signaling Pathway Modulation
The biological effects of a compound are often mediated through its interaction with and modulation of specific signaling pathways. The this compound scaffold has been incorporated into inhibitors of pathways crucial for cell proliferation and survival, such as the Hippo signaling pathway, through the inhibition of TEAD transcription factors. rsc.org The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. rsc.org
Other morpholine derivatives have been shown to modulate pathways such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. google.com A morpholine derivative, N-(4-Morpholinomethylene)ethanesulfonamide, has been reported to induce ferroptosis in tumor cells by targeting the NRF2 signaling pathway. nih.gov
Investigating the impact of this compound-based compounds on signaling pathways typically involves a variety of molecular biology techniques:
Western Blotting: To measure changes in the protein levels and post-translational modifications (e.g., phosphorylation) of key signaling components.
Reporter Gene Assays: To assess the transcriptional activity of pathways that culminate in the activation of a specific transcription factor.
Gene Expression Profiling: Using techniques like RNA sequencing (RNA-seq) or microarrays to obtain a global view of the changes in gene expression induced by the compound.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Rational Design of Analogues for Enhanced Potency and Selectivity
The development of potent and selective drug candidates often relies on the systematic modification of a lead compound and the analysis of how these changes affect its biological activity (SAR) and physicochemical properties (SPR). For this compound, its use as a building block in the synthesis of various inhibitors suggests that modifications to its structure are crucial for achieving desired therapeutic profiles. google.comnih.govepo.orgrsc.org
For instance, in the design of muscarinic M1 antagonists, this compound was used as a starting amine for the synthesis of carbamate derivatives. nih.gov The rationale behind using this specific building block likely relates to its ability to position other functional groups in a favorable orientation for binding to the receptor. The design of novel ferroportin inhibitors also utilized this compound, indicating its utility in creating molecules that can interact with this iron transporter. google.com
The process of rational design involves:
Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance potency or reduce toxicity.
Conformational Restriction: Introducing structural constraints to lock the molecule in a bioactive conformation, which can improve binding affinity and selectivity.
Scaffold Hopping: Replacing the central core of the molecule with a different scaffold while retaining key pharmacophoric features.
Elucidation of Pharmacophoric Requirements for Specific Biological Targets
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. The morpholine ring itself is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. mdpi.com It can act as a hydrogen bond acceptor (via the oxygen atom) and its nitrogen atom can be a basic center, allowing for ionic interactions. mdpi.com
For compounds derived from this compound, the key pharmacophoric elements would include:
The 4-methylmorpholine group, which can influence solubility, metabolic stability, and receptor interactions. The methyl group on the nitrogen can affect the basicity and lipophilicity of the molecule.
The aminomethyl group at the 3-position, which provides a primary amine that can act as a hydrogen bond donor and a point of attachment for further chemical modifications.
The stereochemistry at the C3 position of the morpholine ring, which will dictate the spatial orientation of the aminomethyl group.
The role of the morpholine moiety can vary depending on the target. In some cases, it may be directly involved in binding to the active site of an enzyme or receptor, while in others, it may serve as a scaffold to correctly orient other crucial functional groups. frontiersin.org
Impact of Stereochemistry on Biological Activity
The this compound molecule contains a chiral center at the C3 position of the morpholine ring. This means it can exist as two enantiomers, (R)-(4-methylmorpholin-3-yl)methanamine and (S)-(4-methylmorpholin-3-yl)methanamine. It is a well-established principle in medicinal chemistry that stereochemistry can have a profound impact on biological activity.
The differential effects of enantiomers arise from the fact that biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer may bind with much higher affinity to the target than the other, leading to differences in potency. In some cases, the two enantiomers may even have different or opposing biological activities.
For example, studies on other morpholine derivatives have shown that the stereochemistry is a critical determinant of their activity as serotonin (B10506) and noradrenaline reuptake inhibitors. Similarly, the absolute configuration of novel morpholine analogues was found to be an essential requirement for their binding affinity to tachykinin receptors. google.com In the context of TEAD inhibitors, the (R)-enantiomer of a derivative containing the (4-methylmorpholin-3-yl)methylamino moiety was specifically synthesized and evaluated, highlighting the importance of stereochemistry in the design of these compounds. rsc.org
The separation and individual testing of the enantiomers of this compound and its derivatives are therefore crucial steps in the drug discovery process to identify the more potent and selective isomer and to avoid potential off-target effects of the less active or inactive enantiomer.
Correlation of Structural Motifs with Desired Pharmacological Profiles
The N-methyl group at the 4-position of the morpholine ring is a key structural feature. N-alkylation of morpholines can significantly impact their biological activity and toxicity. rsc.org This small alkyl group can influence the compound's lipophilicity, potentially affecting its ability to cross cellular membranes, including the blood-brain barrier. The N-methyl group can also sterically hinder or facilitate interactions with specific targets and may play a role in the compound's metabolic fate.
The methanamine substituent at the 3-position introduces a primary amine group, a common feature in many biologically active compounds, including neurotransmitters. This amine group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with target proteins. The stereochemistry at the C-3 position of the morpholine ring is also a critical factor, as different enantiomers can exhibit distinct pharmacological activities and potencies.
Preclinical Efficacy and Safety Assessment
Due to the limited publicly available data specifically for this compound, this section will discuss the hypothetical preclinical assessment based on the general properties of morpholine derivatives and related compounds.
In Vitro and In Vivo Efficacy Studies in Disease Models
Currently, there are no published in vitro or in vivo efficacy studies specifically for this compound in any disease model. To evaluate its potential, researchers would typically begin with a broad panel of in vitro assays to identify any significant biological activity.
Based on its structural similarity to other neuroactive compounds, initial screening might focus on central nervous system (CNS) targets. For example, its potential as a modulator of neurotransmitter receptors or transporters could be investigated using cell-based assays. If any promising activity were identified, subsequent in vivo studies in animal models of neurological or psychiatric disorders would be warranted.
The table below outlines a hypothetical screening cascade for a compound like this compound.
| Screening Stage | Assay Type | Potential Targets/Models | Rationale |
| Primary Screening | In vitro binding assays | GPCRs, ion channels, transporters (e.g., DAT, NET, SERT) | To identify initial interactions with known drug targets. |
| Secondary Screening | In vitro functional assays | Cell-based assays measuring downstream signaling (e.g., cAMP, calcium flux) | To determine the functional consequence of binding (agonist, antagonist, etc.). |
| Tertiary Screening | In vivo behavioral models | Rodent models of depression, anxiety, or cognitive impairment | To assess the compound's effect on complex physiological processes. |
Preliminary Toxicity Profiling and Off-Target Effects
A preliminary toxicity assessment is a critical step in preclinical development. For this compound, this would involve a series of in vitro and in vivo studies.
In vitro cytotoxicity assays using various cell lines (e.g., HepG2 for liver toxicity) would provide an initial indication of the compound's potential to cause cell death. Further in vitro screens, such as the Ames test, would be necessary to evaluate its mutagenic potential.
In vivo acute toxicity studies in rodents would help determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. The toxicity of N-alkylated morpholines has been shown to be dependent on the length of the alkyl chain, with shorter chains generally exhibiting lower toxicity. rsc.org This suggests that the N-methyl group in this compound might confer a relatively favorable acute toxicity profile compared to longer-chain analogs.
Off-target effects would be investigated through broad pharmacology profiling, where the compound is tested against a wide range of receptors, enzymes, and ion channels to identify any unintended interactions that could lead to side effects.
The following table summarizes a potential preliminary toxicity profile for a novel morpholine derivative.
| Toxicity Parameter | Assay | Hypothetical Outcome for a Novel Morpholine Derivative |
| Cytotoxicity | MTT or LDH assay in various cell lines | IC50 > 50 µM |
| Genotoxicity | Ames test | Negative |
| Cardiotoxicity | hERG channel assay | IC50 > 10 µM |
| Acute Toxicity | Single-dose rodent study | LD50 > 300 mg/kg |
Metabolic Stability and Pharmacokinetic Considerations
The N-methyl group of this compound could be susceptible to N-demethylation by cytochrome P450 (CYP) enzymes, a common metabolic pathway for many drugs. The primary amine of the methanamine substituent could also be a site for metabolism, for example, through deamination by MAO.
In vitro metabolic stability studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) would be essential to predict the compound's in vivo clearance and half-life. These studies would also help identify the major metabolites.
A typical pharmacokinetic study in animals would involve administering the compound and measuring its concentration in plasma over time to determine key parameters such as bioavailability, volume of distribution, clearance, and half-life. The presence of the morpholine ring suggests that the compound might have reasonable aqueous solubility, which could contribute to good oral bioavailability.
The table below presents hypothetical pharmacokinetic parameters for a small molecule morpholine derivative.
| Pharmacokinetic Parameter | Abbreviation | Hypothetical Value |
| Oral Bioavailability | F (%) | > 40% |
| Half-life | t1/2 (h) | 2 - 6 hours |
| Volume of Distribution | Vd (L/kg) | 1 - 5 L/kg |
| Clearance | CL (mL/min/kg) | < 30 mL/min/kg |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target.
Prediction of Binding Modes and Affinities to Target Receptors
In a hypothetical study, (4-Methylmorpholin-3-yl)methanamine was docked into the active site of a putative novel kinase, "Kinase-X," which has been implicated in a specific disease pathway. The primary objective was to predict the binding mode and estimate the binding affinity. The docking simulations were performed using standard computational software. The results are presented in a hypothetical data table below, showcasing various predicted binding poses and their corresponding estimated free energies of binding. A lower binding energy generally indicates a more stable and potentially more favorable interaction.
Table 1: Hypothetical Docking Scores of this compound with Kinase-X
| Pose ID | Predicted Binding Affinity (kcal/mol) | RMSD from Reference Pose (Å) | Key Interacting Residues |
|---|---|---|---|
| 1 | -8.5 | 0.00 | ASP145, LYS72, MET100 |
| 2 | -8.2 | 1.23 | ASP145, LYS72, TYR98 |
| 3 | -7.9 | 2.54 | GLU90, VAL70 |
This table is for illustrative purposes only and is based on a hypothetical study.
Identification of Key Amino Acid Residues for Ligand Recognition
The analysis of the top-ranked docking pose from the hypothetical study revealed several key interactions. The primary amine of this compound is predicted to form a crucial salt bridge with the carboxylate side chain of Aspartate 145 (ASP145) in the kinase active site. Additionally, a hydrogen bond is predicted between the morpholine (B109124) oxygen and the backbone amide of Methionine 100 (MET100). The methyl group on the morpholine nitrogen is predicted to be situated in a small hydrophobic pocket lined by Valine 70 and Leucine 150. These hypothetical interactions are crucial for the stable binding of the ligand.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the dynamic behavior of a system over time.
Characterization of Conformational Preferences of this compound
To understand the intrinsic conformational preferences of this compound in solution, a separate MD simulation of the unbound ligand in water was hypothetically conducted. The analysis focused on the dihedral angles of the rotatable bonds to identify low-energy conformations. The results might indicate that the morpholine ring predominantly adopts a chair conformation, and the orientation of the aminomethyl group relative to the morpholine ring has specific preferences that could influence its binding to a target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. nih.gov These models relate the quantitative chemical structure of a compound to its biological activity.
In a hypothetical QSAR study, a series of morpholine derivatives, including this compound, were synthesized and tested for their inhibitory activity against Kinase-X. Various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological polar surface area) were calculated for each compound. A QSAR model was then developed to correlate these descriptors with the observed biological activity (e.g., IC50 values).
The resulting hypothetical QSAR equation might look like:
pIC50 = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.2 * (Number of Hydrogen Bond Donors) + C
This equation would suggest that higher lipophilicity and a greater number of hydrogen bond donors contribute positively to the inhibitory activity, while increased molecular weight has a slightly negative impact. Such a model could then be used to predict the activity of new, unsynthesized morpholine derivatives.
Table 2: Hypothetical Data for a QSAR Study of Morpholine Derivatives
| Compound | pIC50 | logP | Molecular Weight ( g/mol ) | Number of H-Bond Donors |
|---|---|---|---|---|
| This compound | 6.2 | 0.8 | 130.19 | 2 |
| Morpholin-3-ylmethanamine | 5.9 | 0.5 | 116.16 | 2 |
| (4-Ethylmorpholin-3-yl)methanamine | 6.4 | 1.1 | 144.22 | 2 |
This table is for illustrative purposes only and is based on a hypothetical study.
Virtual Screening and De Novo Drug Design
Virtual screening and de novo design are powerful computational techniques for identifying novel hit compounds and designing new molecules with desired properties. nih.govethz.ch
In drug discovery, large chemical libraries are often screened to identify initial hits. drugdesign.orgcsmres.co.uk this compound can serve as a building block in the design of such libraries. Its morpholine core is a common feature in many biologically active compounds, and the methanamine group allows for a variety of chemical modifications. When designing a library, compounds like this compound can be prioritized for synthesis based on their calculated properties and potential to interact with a specific target. This prioritization helps in focusing resources on compounds with a higher probability of being active.
Fragment-based drug design (FBDD) is an approach where small molecules, or fragments, are screened for binding to a biological target. nih.govnih.gov These weakly binding fragments can then be optimized and grown into more potent lead compounds. youtube.com With a molecular weight of approximately 130 g/mol , this compound fits the profile of a fragment. In a typical FBDD campaign, a library of such fragments would be screened against a target protein using biophysical techniques. The structural information of the bound fragments can then be used to guide the design of larger, more potent molecules. youtube.com
Predictive Modeling of Ligand Efficiencies and Druglikeness Parameters
In modern drug design, it is not only the potency of a compound that is important but also its efficiency and "druglikeness."
Druglikeness is a qualitative concept used to evaluate a compound's potential to be an oral drug. This is often assessed using rules like Lipinski's Rule of Five.
| Lipinski's Rule | Value for this compound | Compliant? |
|---|---|---|
| Molecular Weight < 500 Da | 130.19 | Yes |
| LogP ≤ 5 | -1.0 | Yes |
| Hydrogen Bond Donors ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors ≤ 10 | 3 | Yes |
As shown in the table, this compound adheres to all of Lipinski's rules, suggesting it has a favorable druglikeness profile and could serve as a good starting point for the design of orally bioavailable drugs.
Advanced Analytical Characterization in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for mapping the molecular architecture of compounds like (4-Methylmorpholin-3-yl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For this compound, both ¹H and ¹³C NMR would be utilized to establish the connectivity of atoms and the conformational details of the morpholine (B109124) ring.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The expected signals would include multiplets for the morpholine ring protons, a singlet for the N-methyl group, and signals corresponding to the aminomethyl group. The coupling patterns between adjacent protons would be key to confirming the substitution pattern on the morpholine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would include the carbons of the morpholine ring, the N-methyl carbon, and the methylene (B1212753) carbon of the aminomethyl group. The chemical shifts of these carbons would be indicative of their local electronic environment.
A search of existing literature and databases did not yield specific, experimentally determined NMR data for this compound. However, analysis of related structures suggests the expected chemical shift regions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | 2.2 - 2.5 | 45 - 50 |
| Morpholine Ring Protons | 2.0 - 4.0 | 50 - 75 |
| -CH-NH₂ | 2.5 - 3.5 | 55 - 65 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₁₄N₂O), the exact mass would be a key identifier.
The fragmentation pattern in an electron ionization (EI) mass spectrum would be expected to show characteristic losses, such as the loss of the aminomethyl group or cleavage of the morpholine ring. The base peak would likely correspond to a stable fragment.
Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry. sielc.com
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 131.11789 |
| [M+Na]⁺ | 153.09983 |
| [M-H]⁻ | 129.10333 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the amine, ether, and alkane functionalities.
Key expected vibrational bands would include N-H stretching vibrations for the primary amine, C-N stretching, C-O-C stretching for the morpholine ether linkage, and various C-H stretching and bending vibrations.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 |
| Alkane | C-H Stretch | 2850 - 2960 |
| Ether | C-O-C Stretch | 1070 - 1150 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from any impurities or byproducts from a synthesis and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. For a basic compound like this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.
Detection could be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). Quantitation would be performed by comparing the peak area of the main compound to that of a certified reference standard.
Gas Chromatography (GC) for Volatile Impurities
Gas Chromatography (GC) is suitable for the analysis of volatile compounds. While this compound itself may have limited volatility, GC can be an effective technique for identifying and quantifying any volatile impurities that may be present from its synthesis, such as residual solvents or starting materials.
For the analysis of the compound itself by GC, derivatization to increase its volatility and thermal stability might be necessary. Coupling the gas chromatograph to a mass spectrometer (GC-MS) would allow for the definitive identification of any separated components based on their mass spectra.
Chiral Chromatography for Enantiomeric Excess Determination
The separation of enantiomers and the determination of enantiomeric excess (ee) are crucial for ensuring the stereochemical purity of chiral compounds. Chiral chromatography is a powerful technique for achieving this separation. imet-db.ruresearchgate.net For compounds containing the this compound moiety, specific methods have been developed to resolve the enantiomers and quantify their relative abundance.
In a notable example from patent literature, the chiral separation of a benzimidazole (B57391) derivative incorporating the this compound scaffold was achieved using high-performance liquid chromatography (HPLC). researchgate.net The analytical method employed a Chiralcel OD-H column, a well-regarded chiral stationary phase (CSP) known for its broad applicability in separating a variety of chiral compounds.
The successful separation was accomplished using a mobile phase composed of 40% ethanol (B145695) in heptane, delivered at a flow rate of 1.0 mL/min. Detection of the eluted enantiomers was performed using UV spectrophotometry at a wavelength of 215 nm. researchgate.net This method allowed for the clear resolution of the two enantiomers, enabling the determination of their enantiomeric excess. While the specific ee values obtained would be dependent on the synthetic route employed, this established analytical procedure provides a robust framework for the quality control of this compound and its derivatives.
| Parameter | Value |
| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase | Chiralcel OD-H |
| Column Dimensions | 4.6 mm ID x 25 cm |
| Mobile Phase | 40% Ethanol / Heptane |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
Table 1: HPLC Conditions for Chiral Separation of a this compound Derivative. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of a specific enantiomer, a critical piece of information for its biological activity. mdpi.com The morpholine ring in related structures typically adopts a chair conformation, which is the most stable arrangement for this six-membered heterocycle.
The determination of the absolute configuration of a chiral molecule by X-ray crystallography relies on the phenomenon of anomalous dispersion. While challenging for molecules containing only light atoms (C, H, N, O), modern diffractometers and computational methods have made it increasingly feasible. In the absence of a dedicated crystal structure for this compound, we can infer the process from studies on other chiral morpholine derivatives.
For instance, in the synthesis of chiral 2,2-disubstituted morpholines, the absolute configuration of the products was unequivocally determined by X-ray crystallography. imet-db.ru This process involves growing a single crystal of one of the enantiomers and collecting diffraction data. The analysis of this data allows for the assignment of the (R) or (S) configuration at the stereocenter. For this compound, this would involve determining the spatial arrangement of the methanamine group, the methyl group, and the rest of the morpholine ring relative to the C3 carbon.
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, such as hydrogen bonding and van der Waals interactions, play a crucial role in the physical properties of the solid material.
In the case of this compound, the primary amine group (-CH2NH2) is a strong hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would be dominated by a network of intermolecular hydrogen bonds.
For this compound, we can anticipate the following key intermolecular interactions:
N-H···N Hydrogen Bonds: The primary amine of one molecule can form a hydrogen bond with the morpholine nitrogen of a neighboring molecule.
N-H···O Hydrogen Bonds: The primary amine can also form hydrogen bonds with the oxygen atom of the morpholine ring in an adjacent molecule.
These interactions would likely lead to the formation of chains or more complex three-dimensional networks, dictating the packing arrangement of the molecules in the crystal. The presence of the methyl group on the morpholine nitrogen will also influence the local packing by creating steric hindrance and participating in weaker van der Waals interactions.
| Potential Intermolecular Interaction | Donor | Acceptor |
| Hydrogen Bond | Primary Amine (N-H) | Morpholine Nitrogen (N) |
| Hydrogen Bond | Primary Amine (N-H) | Morpholine Oxygen (O) |
| van der Waals Interactions | Methyl Group (C-H) | Adjacent Molecules |
Table 2: Predicted Intermolecular Interactions for this compound in the Solid State.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
